APY0201

描述

APY0201 是一种高度特异且有效的磷脂酰肌醇 3-磷酸 5-激酶 (PIKfyve) 抑制剂。 这种酶在将磷脂酰肌醇 3-磷酸转化为磷脂酰肌醇 3,5-二磷酸中起着至关重要的作用,而磷脂酰肌醇 3,5-二磷酸对于各种细胞过程至关重要,包括膜运输、内体运输和溶酶体功能 .

准备方法

合成路线和反应条件: APY0201 的合成涉及形成吡唑并[1,5-a]嘧啶核心结构,然后引入吗啉环和吡啶部分。主要步骤包括:

- 形成吡唑并[1,5-a]嘧啶核心。

- 引入吗啉环。

- 添加吡啶部分。

工业生产方法: this compound 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:

- 使用高纯度起始原料。

- 优化反应条件,如温度、溶剂和催化剂。

- 纯化步骤,包括结晶和色谱法,以达到所需的纯度 .

化学反应分析

反应类型: APY0201 会经历各种化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及将一个官能团替换为另一个官能团。

常见试剂和条件:

氧化: 常见试剂包括过氧化氢和高锰酸钾。

还原: 常见试剂包括硼氢化钠和氢化锂铝。

取代: 常见试剂包括卤素和亲核试剂。

形成的主要产物: 从这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致形成羟基化衍生物,而还原可能导致形成脱氧化合物 .

科学研究应用

APY0201 具有广泛的科学研究应用,包括:

化学: 用作化学探针,研究 PIKfyve 在各种细胞过程中的作用。

生物学: 研究其对细胞自噬和溶酶体功能的影响。

医学: 作为癌症和炎症性疾病等疾病的潜在治疗剂进行探索。

工业: 用于开发新药和治疗策略

作用机制

APY0201 通过抑制 PIKfyve 的活性来发挥作用,从而阻止将磷脂酰肌醇 3-磷酸转化为磷脂酰肌醇 3,5-二磷酸。这种抑制会破坏各种细胞过程,包括膜运输、内体运输和溶酶体功能。 所涉及的分子靶标和途径包括溶酶体途径和转录因子 EB,它是溶酶体生物合成和自噬的主要调节因子 .

类似化合物:

Apilimod: 另一种 PIKfyve 抑制剂,具有类似的抑制活性,但选择性特征不同。

PIK-001: 一种新型的小分子 PIKfyve 抑制剂,具有高效力和选择性。

比较:

This compound 与 Apilimod: This compound 对 PIKfyve 表现出更高的选择性,并且与 Apilimod 相比,脱靶活性更低.

This compound 与 PIK-001: 两种化合物都表现出有效的 PIKfyve 抑制,但已证明 this compound 在各种研究领域具有更广泛的应用

This compound 由于其高特异性和效力而脱颖而出,使其成为科学研究和潜在治疗应用中宝贵的工具。

相似化合物的比较

Apilimod: Another PIKfyve inhibitor with similar inhibitory activity but different selectivity profiles.

PIK-001: A novel small molecule inhibitor of PIKfyve with high potency and selectivity.

Comparison:

APY0201 vs. Apilimod: this compound demonstrates higher selectivity for PIKfyve and less off-target activity compared to apilimod.

This compound vs. PIK-001: Both compounds exhibit potent PIKfyve inhibition, but this compound has been shown to have broader applications in various research fields

This compound stands out due to its high specificity and potency, making it a valuable tool in scientific research and potential therapeutic applications.

属性

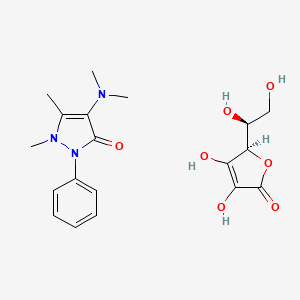

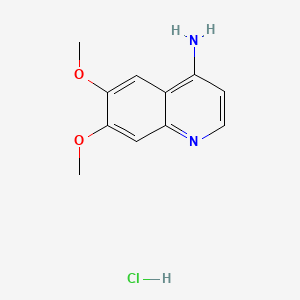

IUPAC Name |

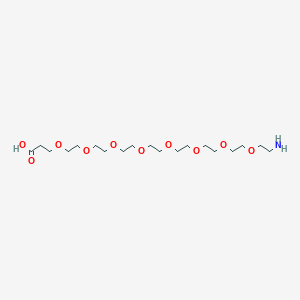

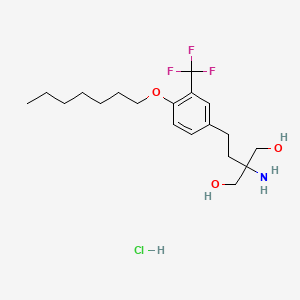

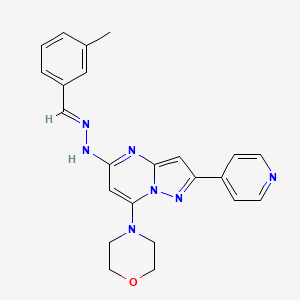

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZQYGBLRIKROZ-PCLIKHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

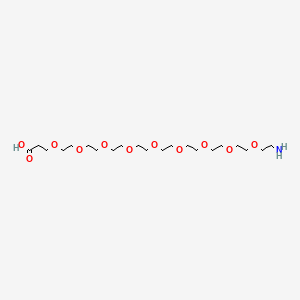

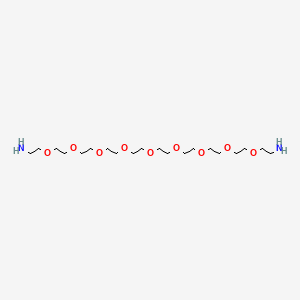

Canonical SMILES |

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of APY0201?

A1: this compound functions as an inhibitor of PIKfyve kinase. [, , ] This kinase plays a critical role in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a phospholipid crucial for proper endosome and lysosome function. By inhibiting PIKfyve, this compound disrupts the trafficking and degradation processes within cells, ultimately impacting autophagy. [, ]

Q2: How does this compound's inhibition of PIKfyve translate to anti-cancer effects?

A2: Studies have shown that this compound exhibits anti-cancer effects, particularly in gastric cancer and multiple myeloma. [, ] By disrupting autophagy, this compound hinders the ability of cancer cells to recycle cellular components and maintain their rapid growth. This disruption leads to the accumulation of autophagosomes, ultimately contributing to cancer cell death. [, ] Additionally, this compound has been observed to induce cell cycle arrest in the G1/S phase, further suppressing cancer cell proliferation. []

Q3: What are the structural characteristics of this compound?

A3: While the provided research excerpts primarily focus on the biological activity of this compound, its full chemical name is provided: (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine. Further details on its molecular formula, weight, and spectroscopic data would require consultation of additional resources beyond the provided excerpts.

Q4: How does this compound compare to other PIKfyve inhibitors in terms of potency?

A4: Research indicates that this compound demonstrates superior potency compared to other PIKfyve inhibitors such as YM201636 and apilimod. [] This enhanced potency is evidenced by its lower half-maximal effective concentration (EC50) values in multiple myeloma cell lines. [] This finding suggests that this compound might be a more effective therapeutic option for targeting PIKfyve in certain cancers.

Q5: Are there any predictive biomarkers for this compound sensitivity?

A5: Research suggests a potential link between this compound sensitivity and the levels of Transcription Factor EB (TFEB). [, ] Elevated TFEB levels, often associated with increased autophagic flux, were observed in multiple myeloma samples sensitive to this compound. [] This correlation suggests that TFEB levels could potentially serve as a predictive biomarker for identifying patients who might benefit from this compound treatment.

Q6: What are the potential implications of this compound's activity in clear cell renal cell carcinoma (ccRCC)?

A6: Recent research suggests that this compound, along with other PIKfyve inhibitors, shows promise in treating ccRCC, particularly in cases with a loss of the von Hippel-Lindau (VHL) tumor suppressor gene. [] This finding indicates a potential therapeutic avenue for this specific subtype of kidney cancer.

Q7: Are there any known limitations or challenges associated with this compound?

A7: While this compound shows promise, further research is crucial to address potential challenges. This includes investigating potential long-term effects, toxicity profiles, and any potential resistance mechanisms that might emerge. [] Additionally, developing strategies to enhance its delivery to target tissues and mitigate potential side effects will be crucial for its successful clinical translation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。